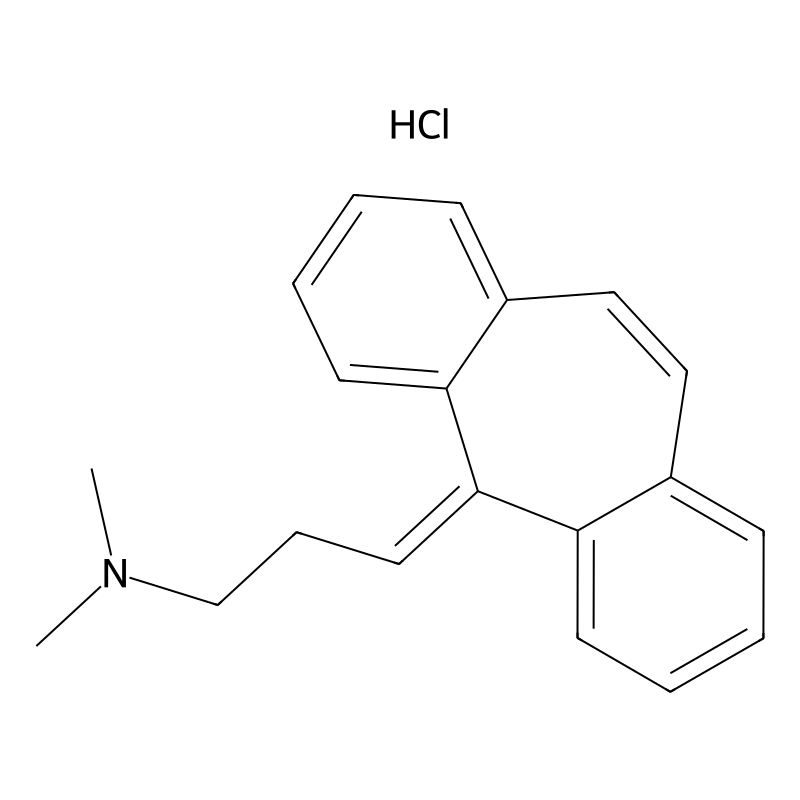

Cyclobenzaprine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cyclobenzaprine Hydrochloride (CAS 6202-23-9) is a crystalline tricyclic amine salt widely utilized as an active pharmaceutical ingredient (API) and a neuropharmacological reference standard. Characterized by a dibenzocycloheptene core, it exhibits a pKa of 8.47 and a distinct melting point of 217 °C . In procurement and material selection, it is valued for its high aqueous solubility compared to its free base form, making it highly processable for both liquid chromatography standards and advanced solid-state formulations .

Substituting Cyclobenzaprine Hydrochloride with its closest structural analog, Amitriptyline Hydrochloride, introduces critical experimental confounding. Although the two molecules differ only by a single C10-C11 double bond in the central ring, this structural rigidity shifts Cyclobenzaprine's primary pharmacological action toward specific 5-HT2 receptor antagonism in descending motor pathways, rather than the broad monoamine reuptake inhibition seen with Amitriptyline [1]. Furthermore, attempting to substitute the hydrochloride salt with Cyclobenzaprine free base in aqueous workflows results in immediate phase separation at pH levels above 8.5, compromising assay reproducibility and liquid formulation stability [2].

Aqueous Solubility and pH-Dependent Phase Stability

Cyclobenzaprine Hydrochloride demonstrates high aqueous solubility at physiological and acidic pH, driven by its protonated tertiary amine (pKa 8.47). In contrast, the un-ionized Cyclobenzaprine free base is practically insoluble in water and rapidly precipitates when the solution pH exceeds 8.5 .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Freely soluble in water |

| Comparator Or Baseline | Cyclobenzaprine free base (Practically insoluble; precipitates in alkaline media) |

| Quantified Difference | Phase separation occurs at pH > 8.47 for the free base, whereas the HCl salt remains in solution. |

| Conditions | Aqueous media at 25 °C |

Procurement of the hydrochloride salt is mandatory for aqueous analytical workflows and liquid formulations to prevent unpredictable precipitation.

Conformational Rigidity via C10-C11 Double Bond

While structurally analogous to Amitriptyline Hydrochloride, Cyclobenzaprine Hydrochloride features a C10-C11 double bond within its central dibenzocycloheptene ring. This unsaturation restricts conformational flexibility, shifting its primary in vivo activity toward descending serotonergic pathway inhibition (via 5-HT2A/5-HT2C receptors) rather than the broad monoamine reuptake inhibition characteristic of Amitriptyline [1].

| Evidence Dimension | Molecular Conformation and Target Specificity |

| Target Compound Data | Rigid central ring with C10-C11 double bond |

| Comparator Or Baseline | Amitriptyline HCl (Flexible saturated central ring) |

| Quantified Difference | 1 degree of unsaturation in the central ring alters receptor binding preference. |

| Conditions | In vitro receptor binding and structural modeling |

Buyers modeling specific 5-HT2 mediated descending motor pathways must select Cyclobenzaprine over Amitriptyline to avoid confounding antidepressant-like off-target effects.

Excipient Compatibility and Eutectic Processability

In solid-state formulation development, Cyclobenzaprine Hydrochloride exhibits highly specific excipient compatibility, forming a stable eutectic mixture with mannitol (typically at a 1.76:1 molar ratio or ~75:25 weight ratio). This eutectic state protects the API from premature conversion to the free base when co-formulated with basifying agents like dipotassium phosphate, a stability profile not achievable with standard physical mixtures [1].

| Evidence Dimension | Solid-State Stability in Basified Matrices |

| Target Compound Data | Stable eutectic mixture maintaining rapid transmucosal dissolution |

| Comparator Or Baseline | Standard physical mixture (Susceptible to free base degradation) |

| Quantified Difference | Eutectic formation prevents API degradation and maintains rapid dissolution kinetics. |

| Conditions | Sublingual tablet formulation with K2HPO4 buffer |

Material selection for rapid-dissolve or sublingual drug delivery systems relies on this specific eutectic-forming capability to ensure API stability and bioavailability.

Thermal Benchmarking and Batch Reproducibility

Cyclobenzaprine Hydrochloride presents a sharp, well-defined melting point at 217 °C. This distinct thermal transition allows it to serve as a highly reliable calibration standard for differential scanning calorimetry (DSC) and routine quality control, distinguishing pure crystalline batches from degraded or amorphous tricyclic impurities .

| Evidence Dimension | Melting Point |

| Target Compound Data | 217 °C |

| Comparator Or Baseline | Amorphous/Degraded analogs (Broad or depressed melting transitions) |

| Quantified Difference | Sharp transition at exactly 217 °C. |

| Conditions | Standard thermal analysis (capillary melting point or DSC) |

Provides a definitive, easily quantifiable metric for incoming material inspection and analytical assay validation.

Solid-State Formulation Research

Utilizing its eutectic compatibility with mannitol, Cyclobenzaprine Hydrochloride is procured for the development of sublingual and rapid-release dosage forms where API stability against basifying excipients is critical [1].

Neuropharmacological Reference Standards

Employed as a benchmark 5-HT2 receptor antagonist in descending spinal reflex models, providing a highly specific control compound that avoids the broader monoamine reuptake effects seen with saturated analogs like amitriptyline [2].

Analytical Chromatography Calibration

Used as a stable, water-soluble standard for HPLC and LC-MS method development in tricyclic amine assays, leveraging its reliable ionization at physiological pH (pKa 8.47) and sharp thermal profile .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Wikipedia

Use Classification

Dates

2. Leite FM, Atallah AN, El Dib R, Grossmann E, Januzzi E, Andriolo RB, da Silva EM. Cyclobenzaprine for the treatment of myofascial pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;2009(3):CD006830. doi: 10.1002/14651858.CD006830.pub3. PMID: 19588406; PMCID: PMC6481902.

3. Keegan MT, Brown DR, Rabinstein AA. Serotonin syndrome from the interaction of cyclobenzaprine with other serotoninergic drugs. Anesth Analg. 2006 Dec;103(6):1466-8. doi: 10.1213/01.ane.0000247699.81580.eb. PMID: 17122225.

4. Winchell GA, King JD, Chavez-Eng CM, Constanzer ML, Korn SH. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. J Clin Pharmacol. 2002 Jan;42(1):61-9. doi: 10.1177/0091270002042001007. PMID: 11808825.

5. Chabria SB. Rhabdomyolysis: a manifestation of cyclobenzaprine toxicity. J Occup Med Toxicol. 2006 Jul 17;1:16. doi: 10.1186/1745-6673-1-16. PMID: 16846511; PMCID: PMC1540431.

Explore Compound Types